3-methyl-1H-indazole hydrochloride
Description
Properties
IUPAC Name |
3-methyl-2H-indazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c1-6-7-4-2-3-5-8(7)10-9-6;/h2-5H,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJHAACXOJAAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=NN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258640-45-7 | |
| Record name | 3-methyl-2H-indazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Molecular and Structural Properties
The table below highlights differences in molecular weight, substituents, and physicochemical properties among 3-methyl-1H-indazole hydrochloride and its analogs:
Pharmacological and Physicochemical Behavior
- Solubility : The hydrochloride salt form of 3-methyl-1H-indazole enhances aqueous solubility compared to its neutral analogs (e.g., 3-chloro-1H-indazole) .
- Stability : Dihydrochloride derivatives (e.g., (1-methyl-1H-indazol-3-yl)methanamine diHCl) exhibit superior stability at room temperature, critical for long-term storage .
- Bioactivity : The methoxycarbonyl derivative (6-position) shows enhanced blood-brain barrier penetration, making it suitable for neurological targets .
Q & A
Q. What are the established synthetic routes for 3-methyl-1H-indazole hydrochloride, and what are their mechanistic considerations?
The compound can be synthesized via metal-free intramolecular electrophilic amination using 2-aminophenyl ketoximes. Key reagents include hydroxylamine hydrochloride and methanesulfonyl chloride, with cyclization facilitated under acidic conditions . Alternative routes involve cyclocondensation of 3-aminoindazole derivatives with trifluoroacetic acid, where nucleophilic attack and dehydration steps are critical .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
¹H/¹³C NMR spectroscopy and high-resolution mass spectrometry (HRMS) are essential. NMR identifies methyl group positions (e.g., δ 2.4–2.6 ppm for the 3-methyl group) , while HRMS validates molecular weight and fragmentation patterns, particularly using electrospray ionization (ESI) for hydrochloride salts .
Q. What reagents and reaction conditions are commonly used in the synthesis of 3-methyl-1H-indazole derivatives?
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, and bases like triethylamine stabilize intermediates. Chlorinating agents (e.g., SOCl₂) or trifluoroacetylating reagents introduce substituents, with yields optimized at 50–80°C .
Q. What key physicochemical properties influence the handling of this compound in laboratory settings?
The compound exhibits moderate aqueous solubility (pH-dependent due to protonation of the indazole nitrogen) and a logP of 1.2–1.8. Stability studies in simulated physiological conditions (e.g., t₁/₂ >24 h at 37°C) guide formulation .
Advanced Research Questions
Q. How do reaction parameters such as solvent choice and temperature influence synthesis efficiency?
Solvent polarity and boiling point directly affect reaction kinetics. For example, ethanol under reflux (78°C) achieves 70–85% yields, while dichloromethane at room temperature results in incomplete conversions. Catalytic acids/bases (e.g., HCl, K₂CO₃) stabilize intermediates .
Q. What strategies are employed to analyze structure-activity relationships (SAR) in drug discovery?
Systematic substitution at the 4-, 5-, and 6-positions is followed by enzymatic assays (e.g., IC₅₀ determinations). Electron-withdrawing groups (Cl, CF₃) at the 4-position enhance kinase inhibition by modulating binding site electron density . Computational docking rationalizes interactions with targets like PI3K .
Q. How can researchers resolve contradictions in reported biological activities of analogs?
Standardize assay protocols (cell lines, incubation times) and verify purity via HPLC/LC-MS (>95%). Meta-analyses identify trends masked by variability, such as cytotoxicity discrepancies from assay type (MTT vs. resazurin) .
Q. What enzymatic targets are associated with 3-methyl-1H-indazole derivatives, and how are inhibition mechanisms studied?
Targets include kinases (PI3K, JAK2) and COMT. Kinetic assays (Lineweaver-Burk plots) determine inhibition modes, while X-ray crystallography reveals hydrogen bonding with residues (e.g., PI3Kγ hinge region) .
Q. What purification techniques ensure >99% purity for pharmacological studies?
Recrystallization (ethanol/water) removes hydrophilic impurities, while silica gel chromatography separates non-polar byproducts. Ion-exchange chromatography (Dowex® resin) ensures consistent counterion composition .
Q. How do steric/electronic effects influence reactivity in cross-coupling reactions?
Electron-donating groups (e.g., methoxy) enhance electrophilic substitution at the 3-position. Bulky substituents (CF₃) reduce Suzuki-Miyaura coupling yields by hindering palladium catalyst access .
Q. What models evaluate the pharmacokinetic profile of this compound?
In vitro: Caco-2 cells (permeability) and liver microsomes (metabolic stability). In vivo: Sprague-Dawley rats (oral dosing, LC-MS/MS plasma quantification) assess bioavailability (F% >50%) and enterohepatic recirculation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
